

Elusive Reagent: A Technical Guide to 1-Chloro-1-methoxypropane

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Compound of Interest

Compound Name: **1-Chloro-1-methoxypropane**

Cat. No.: **B15489902**

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Introduction

1-Chloro-1-methoxypropane, a member of the α -chloro ether class of compounds, represents a potentially valuable but commercially scarce reagent in organic synthesis. Its unique structural feature, a chlorine and a methoxy group on the same carbon atom, renders it a versatile electrophile for the introduction of the 1-methoxypropyl group into a variety of nucleophilic substrates. This technical guide provides a comprehensive overview of the available information on **1-Chloro-1-methoxypropane**, including its chemical and physical properties, a plausible synthetic route based on established methodologies for α -chloro ethers, and an exploration of its potential reactivity in key organic transformations. Due to its limited commercial availability, this document places a strong emphasis on the synthetic preparation and potential applications in a research and development setting.

Chemical and Physical Properties

While **1-Chloro-1-methoxypropane** (CAS Number: 5739-14-0) is not widely listed by major commercial suppliers, its fundamental properties have been calculated and are available through chemical databases.^{[1][2]} These properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₄ H ₉ ClO	PubChem[1], Guidechem[2]
Molecular Weight	108.57 g/mol	PubChem[1], Guidechem[2]
CAS Number	5739-14-0	PubChem[1], Guidechem[2]
IUPAC Name	1-chloro-1-methoxypropane	PubChem[1]
SMILES	CCC(Cl)OC	PubChem[1]
InChI	InChI=1S/C4H9ClO/c1-3-4(5)6-2/h4H,3H2,1-2H3	PubChem[1]
InChIKey	YROGWJLGNLJNOK-UHFFFAOYSA-N	PubChem[1]
Computed XLogP3	1.7	PubChem[1]
Topological Polar Surface Area	9.2 Å ²	PubChem[1], Guidechem[2]
Heavy Atom Count	6	PubChem[1], Guidechem[2]
Rotatable Bond Count	2	PubChem[1], Guidechem[2]

Synthesis of 1-Chloro-1-methoxypropane

Given the absence of readily available commercial sources, the *in situ* or batch preparation of **1-Chloro-1-methoxypropane** is a necessary consideration for its use in synthesis. The preparation of α -chloro ethers can be achieved through several established methods. A common and effective approach involves the reaction of an acetal with an acid halide, often catalyzed by a Lewis acid.[3][4][5]

Experimental Protocol: Synthesis from 1,1-Dimethoxypropane

This protocol is a representative procedure based on the general synthesis of α -chloroalkyl ethers.[3][4][5]

Materials:

- 1,1-Dimethoxypropane
- Acetyl chloride (or another suitable acid halide)
- Anhydrous zinc chloride (or other suitable Lewis acid catalyst)
- Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,1-dimethoxypropane and a catalytic amount of anhydrous zinc chloride (e.g., 0.01-0.1 mol%).
- Dissolve the mixture in a minimal amount of anhydrous inert solvent.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add acetyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC, GC, or NMR of an aliquot).
- Upon completion, the resulting solution containing **1-Chloro-1-methoxypropane** can often be used directly in subsequent reactions.
- If isolation is required, quench the reaction carefully with a cold, dilute aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the inert solvent.

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure, although care must be taken due to the potential instability of α -chloro ethers.

Safety Note: α -Chloro ethers are known to be carcinogenic and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

Reactivity and Potential Applications

1-Chloro-1-methoxypropane, as a reactive α -chloro ether, is a potent electrophile. The chlorine atom is a good leaving group, and the adjacent oxygen atom can stabilize the resulting carbocation through resonance. This reactivity makes it a useful reagent for various synthetic transformations.

Nucleophilic Substitution Reactions

The primary application of **1-Chloro-1-methoxypropane** is expected to be in nucleophilic substitution reactions. A wide range of nucleophiles can displace the chloride to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Reaction with Grignard Reagents: The reaction with Grignard reagents would lead to the formation of a new carbon-carbon bond, providing access to substituted ethers.

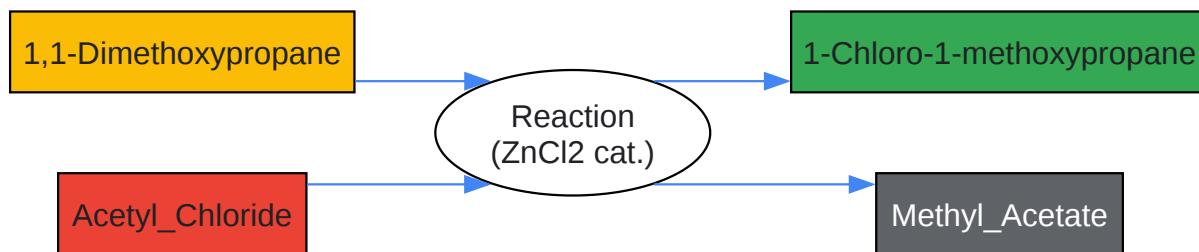
Reaction with Alcohols and Phenols: Alkoxides and phenoxides will react to form mixed acetals.

Reaction with Amines: Primary and secondary amines can be alkylated to introduce the 1-methoxypropyl group.

Reaction with Thiols: Thiolates will readily displace the chloride to form thioacetals.

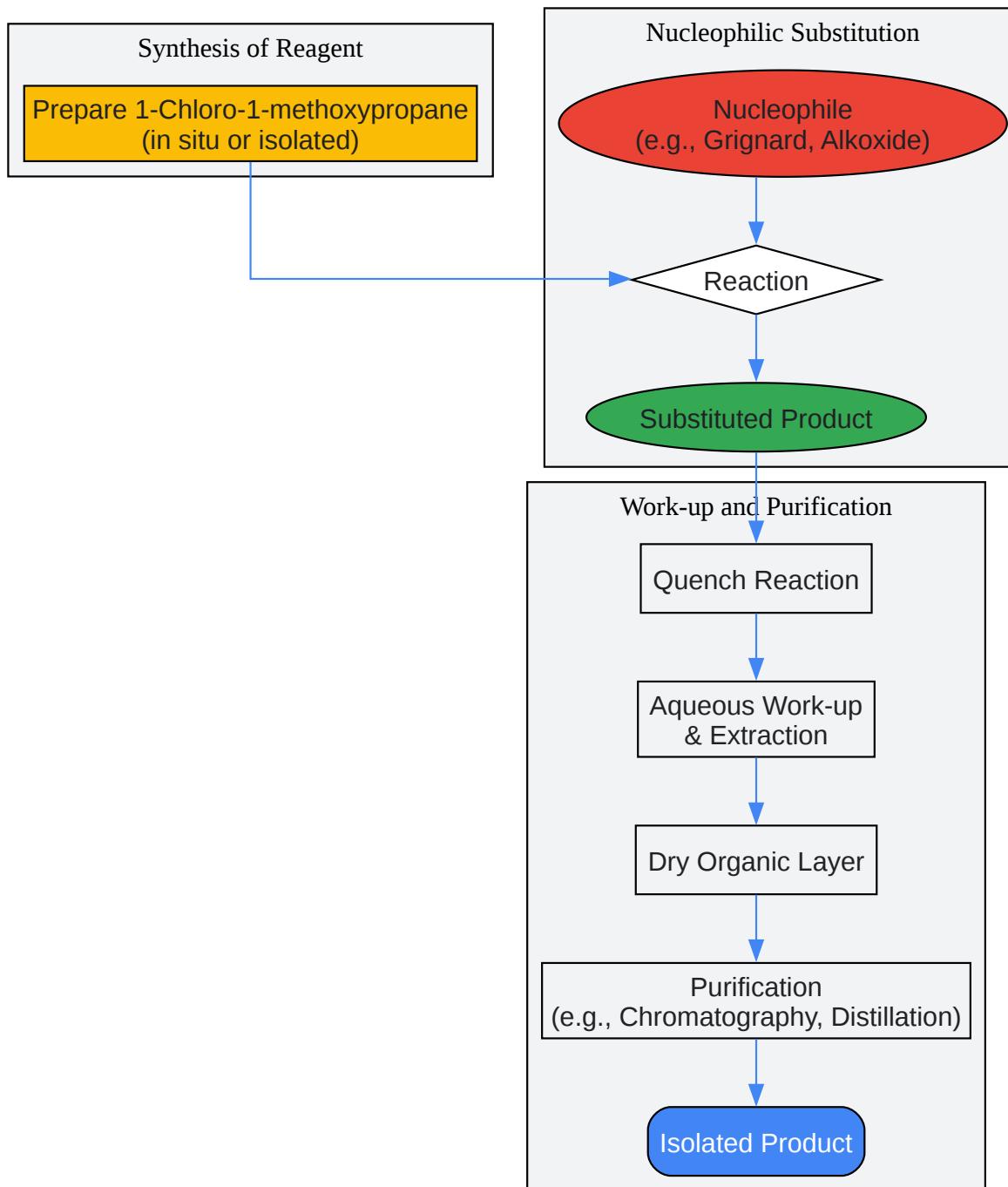
Signaling Pathways and Experimental Workflows (Illustrative)

The following diagrams, generated using the DOT language, illustrate a plausible synthetic pathway for **1-Chloro-1-methoxypropane** and a general workflow for its application in a nucleophilic substitution reaction.



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Caption: Synthesis of **1-Chloro-1-methoxypropane**.

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Caption: Experimental workflow for nucleophilic substitution.

Conclusion

1-Chloro-1-methoxypropane remains a chemical of interest for specialized applications in organic synthesis. While its commercial availability is extremely limited, this guide provides a framework for its preparation and utilization based on the established chemistry of α -chloro ethers. For researchers and drug development professionals, the ability to synthesize this reagent on-demand opens up possibilities for the construction of novel molecular architectures. As with all reactive and potentially hazardous materials, appropriate safety precautions are paramount when handling and preparing **1-Chloro-1-methoxypropane**. Further research into its specific reactivity and applications is warranted to fully explore its synthetic potential.

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